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Compound of Interest

Compound Name: Spiro[2.5]octane

Cat. No.: B087113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

spiro[2.5]octane, a saturated bicyclic hydrocarbon. The unique spirocyclic structure,

consisting of a cyclopropane ring fused to a cyclohexane ring, presents a distinct spectroscopic

fingerprint. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization,

and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of spiro[2.5]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR data in the public domain, the following

chemical shifts for ¹H and ¹³C NMR are predicted values based on computational models.

These predictions provide a reliable estimation for the spectroscopic characterization of

spiro[2.5]octane.

Table 1: Predicted ¹H NMR Spectroscopic Data for Spiro[2.5]octane
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Cyclopropane (CH₂) ~ 0.4 - 0.6 Multiplet

Cyclohexane (CH₂) ~ 1.3 - 1.6 Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for Spiro[2.5]octane

Carbon Atom Predicted Chemical Shift (ppm)

Spiro Carbon ~ 20 - 25

Cyclopropane (CH₂) ~ 8 - 12

Cyclohexane (C1, C5) ~ 30 - 35

Cyclohexane (C2, C4) ~ 22 - 27

Cyclohexane (C3) ~ 25 - 30

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of spiro[2.5]octane is characterized by the vibrational

modes of its constituent cycloalkane rings.

Table 3: Key IR Absorption Bands for Spiro[2.5]octane

Wavenumber (cm⁻¹) Vibration Mode Intensity

~ 3080 C-H Stretch (Cyclopropane) Medium

2925, 2855 C-H Stretch (Cyclohexane) Strong

~ 1450 CH₂ Scissoring Medium

~ 1020 Cyclopropane Ring "Breathing" Medium

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of spiro[2.5]octane provides information about its

molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of Spiro[2.5]octane

m/z Ion Relative Abundance

110 [M]⁺ Moderate

95 [M - CH₃]⁺ Moderate

81 [C₆H₉]⁺ Strong

67 [C₅H₇]⁺ High

54 [C₄H₆]⁺ Moderate

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy (Predicted)
The ¹H and ¹³C NMR data were generated using computational prediction software. The

process typically involves the following steps:

Structure Input: The molecular structure of spiro[2.5]octane is provided to the software,

often as a SMILES string (C1CCC2(CC1)CC2).

Computational Method: The software employs algorithms based on empirical databases and

quantum mechanical calculations (e.g., Density Functional Theory - DFT) to estimate the

chemical shifts.

Data Output: The predicted chemical shifts and multiplicities are provided as output.

It is important to note that while these predictions are highly accurate, experimental verification

is recommended for definitive structural confirmation.
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Gas-Phase Infrared (IR) Spectroscopy
A typical experimental setup for gas-phase FTIR spectroscopy of a volatile compound like

spiro[2.5]octane involves:

Sample Preparation: A small amount of liquid spiro[2.5]octane is vaporized into an

evacuated gas cell. The pressure of the gas in the cell is carefully controlled.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. The instrument

consists of a light source, an interferometer, a sample compartment containing the gas cell,

and a detector.

Data Acquisition: An infrared beam is passed through the gas sample. The interferometer

modulates the light, and the detector measures the intensity of the transmitted light as a

function of frequency. A background spectrum of the empty cell is also recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of spiro[2.5]octane is typically obtained using a Gas Chromatography-

Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Introduction: A dilute solution of spiro[2.5]octane in a volatile solvent is injected into

the gas chromatograph. The GC separates the spiro[2.5]octane from any impurities.

Ionization: As spiro[2.5]octane elutes from the GC column, it enters the ion source of the

mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70

eV), causing the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and a computer generates a mass

spectrum, which is a plot of relative ion abundance versus m/z.
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Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of

spiro[2.5]octane.
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Caption: Workflow for the spectroscopic analysis of Spiro[2.5]octane.
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Caption: Relationship between spectroscopic data and structural features.

To cite this document: BenchChem. [Spectroscopic Characterization of Spiro[2.5]octane: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087113#spectroscopic-data-nmr-ir-mass-spec-of-
spiro-2-5-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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